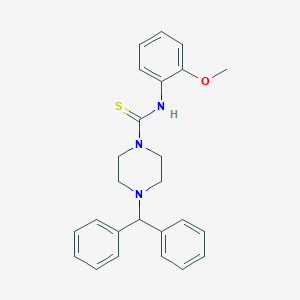
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate, also known as DMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOB is a derivative of benzoic acid and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its high potency. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to be effective at very low concentrations, making it a cost-effective research tool. However, one of the limitations of using 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is its potential toxicity. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate. One area of interest is in the development of new cancer treatments. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has shown promise as a potential therapeutic agent, and further research is needed to determine its effectiveness in vivo. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate may have applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to determine the full range of potential applications for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate.
Métodos De Síntesis
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. This intermediate is then reacted with 3,4-dichlorophenylacetic acid to produce 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate. The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is a multistep process that requires careful control of reaction conditions to ensure high yields.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is in cancer research. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
Nombre del producto |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate |
|---|---|
Fórmula molecular |
C16H12Cl2O4 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-5-2-10(3-6-12)16(20)22-9-15(19)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3 |
Clave InChI |
SSLNDMDPKKUELC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)

![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
